N-[(4-bromophenyl)methyl]methanesulfonamide N-[(4-bromophenyl)methyl]methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 183128-59-8
VCID: VC8250064
InChI: InChI=1S/C8H10BrNO2S/c1-13(11,12)10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3
SMILES: CS(=O)(=O)NCC1=CC=C(C=C1)Br
Molecular Formula: C8H10BrNO2S
Molecular Weight: 264.14 g/mol

N-[(4-bromophenyl)methyl]methanesulfonamide

CAS No.: 183128-59-8

Cat. No.: VC8250064

Molecular Formula: C8H10BrNO2S

Molecular Weight: 264.14 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-bromophenyl)methyl]methanesulfonamide - 183128-59-8

Specification

CAS No. 183128-59-8
Molecular Formula C8H10BrNO2S
Molecular Weight 264.14 g/mol
IUPAC Name N-[(4-bromophenyl)methyl]methanesulfonamide
Standard InChI InChI=1S/C8H10BrNO2S/c1-13(11,12)10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3
Standard InChI Key OYQXEMVZGHIXBJ-UHFFFAOYSA-N
SMILES CS(=O)(=O)NCC1=CC=C(C=C1)Br
Canonical SMILES CS(=O)(=O)NCC1=CC=C(C=C1)Br

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is N-[(4-bromophenyl)methyl]methanesulfonamide, reflecting its methanesulfonamide core substituted with a 4-bromobenzyl group. The molecular structure comprises a benzene ring with a bromine atom at the para position, connected via a methylene bridge to the sulfonamide nitrogen (Fig. 1) . The sulfonamide group (-SO₂NH-) contributes to its polarity and hydrogen-bonding capacity, influencing its reactivity and solubility.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₁₀BrNO₂S
Molecular Weight264.15 g/mol
CAS Registry Number183128-59-8, 148459-00-1
SMILES NotationCS(=O)(=O)NCC1=CC=C(C=C1)Br

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic absorption bands at 1342 cm⁻¹ (S=O asymmetric stretching) and 1160 cm⁻¹ (S=O symmetric stretching), consistent with sulfonamide functional groups . Nuclear Magnetic Resonance (¹H NMR) spectra display signals at δ 7.45–7.30 ppm (aromatic protons), δ 4.25 ppm (CH₂ bridge), and δ 3.05 ppm (SO₂NH proton) .

Synthesis and Manufacturing Processes

Conventional Synthesis Routes

Traditional methods involve reacting 4-bromobenzylamine with methanesulfonyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is typically added to scavenge HCl, with reaction completion achieved within 3–4 hours at 0–5°C . The product is purified via recrystallization from ethanol, yielding ~70% purity .

Ultrasound-Assisted Optimization

Recent advancements employ ultrasonic irradiation to accelerate the sulfonamide formation. A study demonstrated that sonicating methyl anthranilate with methanesulfonyl chloride at 40 kHz for 40 minutes achieved 90% yield, compared to 3.5 hours under conventional stirring . This method enhances reaction efficiency by promoting cavitation-induced molecular collisions .

Table 2: Comparative Synthesis Conditions

ParameterConventional MethodUltrasound Method
Reaction Time3.5 hours40 minutes
Yield70%90%
SolventDiethyl EtherDMF
Temperature0–5°CRoom Temperature

Physical and Chemical Properties

Thermodynamic and Solubility Data

The compound is a white crystalline solid with a melting point range of 108–110°C . It exhibits limited solubility in water (<0.1 mg/mL at 25°C) but is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . The logP value of 2.1 indicates moderate lipophilicity, facilitating membrane permeability in biological systems .

Stability and Reactivity

N-[(4-Bromophenyl)methyl]methanesulfonamide remains stable under ambient conditions but decomposes at temperatures above 200°C, releasing sulfur oxides and hydrogen bromide . It reacts with strong oxidizing agents, necessitating storage in inert environments .

Applications in Pharmaceutical Research

Intermediate for Antibacterial Agents

This compound is a precursor in synthesizing 2,1-benzothiazine 2,2-dioxide derivatives, which exhibit potent activity against Staphylococcus aureus and Escherichia coli. In a 2011 study, condensation with hydrazines yielded Schiff base derivatives with minimum inhibitory concentrations (MIC) as low as 8 µg/mL .

Role in Heterocyclic Chemistry

Exposure RouteAction
InhalationMove to fresh air; administer oxygen if breathing is labored .
Skin ContactWash with soap and water for 15 minutes; remove contaminated clothing .
Eye ContactFlush with lukewarm water for 15 minutes; seek ophthalmological evaluation .

Regulatory and Environmental Considerations

Environmental Impact

Ecotoxicity data remain limited, but biodegradability studies suggest moderate persistence in aquatic systems . Incineration is recommended for disposal, with scrubbing systems to capture acidic gases .

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